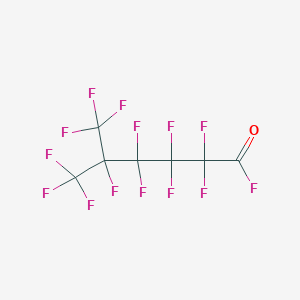
Decafluoro-5-(trifluoromethyl)hexanoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decafluoro-5-(trifluoromethyl)hexanoyl fluoride is a highly fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Decafluoro-5-(trifluoromethyl)hexanoyl fluoride can be synthesized through the reaction of hexanoyl chloride with hydrogen fluoride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of specialized equipment to handle the highly reactive and corrosive nature of hydrogen fluoride. The process may also include purification steps to remove any impurities and ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Decafluoro-5-(trifluoromethyl)hexanoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with unsaturated compounds, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as amines and alcohols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with an amine may yield a fluorinated amide, while reaction with an alcohol may produce a fluorinated ester .
Wissenschaftliche Forschungsanwendungen
Decafluoro-5-(trifluoromethyl)hexanoyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting diseases that involve fluorine-sensitive pathways.
Industry: It is used in the production of specialized materials, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism by which hexanoyl fluoride, 2,2,3,3,4,4,5,6,6,6-decafluoro-5-(trifluoromethyl)- exerts its effects involves the interaction of its fluorine atoms with various molecular targets. The high electronegativity of fluorine can influence the reactivity and stability of the compound, making it a potent inhibitor of certain enzymes and a useful tool in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-1-hexanesulfonyl fluoride: Another highly fluorinated compound with similar reactivity.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: A fluorinated diol with different functional groups but similar fluorine content.
Uniqueness
Decafluoro-5-(trifluoromethyl)hexanoyl fluoride is unique due to its specific arrangement of fluorine atoms and the presence of both a carbonyl and a fluoride group. This combination of features imparts distinct chemical properties that are not found in other similar compounds .
Eigenschaften
CAS-Nummer |
18017-31-7 |
|---|---|
Molekularformel |
C7F14O |
Molekulargewicht |
366.05 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,6,6,6-decafluoro-5-(trifluoromethyl)hexanoyl fluoride |
InChI |
InChI=1S/C7F14O/c8-1(22)2(9,10)4(12,13)5(14,15)3(11,6(16,17)18)7(19,20)21 |
InChI-Schlüssel |
JQXGQDNUXYODIT-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)F |
Kanonische SMILES |
C(=O)(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)F |
Key on ui other cas no. |
18017-31-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















